molecular formula C9H11N3 B13039322 4-(Tert-butyl)pyrimidine-2-carbonitrile

4-(Tert-butyl)pyrimidine-2-carbonitrile

Cat. No.: B13039322
M. Wt: 161.20 g/mol
InChI Key: LUIOYDLZDYWDOX-UHFFFAOYSA-N
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Description

4-(Tert-butyl)pyrimidine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C9H11N3 It features a pyrimidine ring substituted with a tert-butyl group at the 4-position and a cyano group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)pyrimidine-2-carbonitrile typically involves the reaction of tert-butylamine with a suitable pyrimidine precursor. One common method is the cyclization of a nitrile precursor with tert-butylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol or acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)pyrimidine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of pyrimidine-2-carboxylic acid derivatives.

    Reduction: Formation of pyrimidine-2-amine derivatives.

    Substitution: Formation of halogenated pyrimidine derivatives.

Scientific Research Applications

4-(Tert-butyl)pyrimidine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)pyrimidine-2-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting key enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-butyl)pyridine-2-carbonitrile
  • 4-(tert-butyl)pyrimidine-2-carboxylic acid
  • 4-(tert-butyl)pyrimidine-2-amine

Uniqueness

4-(Tert-butyl)pyrimidine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the tert-butyl and cyano groups makes it a versatile intermediate for further chemical modifications and applications.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

4-tert-butylpyrimidine-2-carbonitrile

InChI

InChI=1S/C9H11N3/c1-9(2,3)7-4-5-11-8(6-10)12-7/h4-5H,1-3H3

InChI Key

LUIOYDLZDYWDOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=NC=C1)C#N

Origin of Product

United States

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